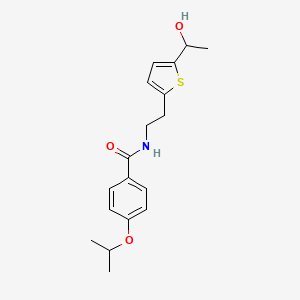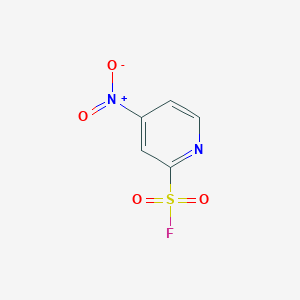
4-Nitropyridine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitropyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2090446-25-4 . It has a molecular weight of 206.15 . It is usually in the form of a powder .
Physical And Chemical Properties Analysis
4-Nitropyridine-2-sulfonyl fluoride is a powder . It has a molecular weight of 206.15 . It is typically stored at -10 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Fluoropyridines
Kuduk, Dipardo, and Bock (2005) developed an efficient method for synthesizing fluoropyridines via fluorodenitration, which can be applied to 2- or 4-nitro-substituted pyridines. This method uses tetrabutylammonium fluoride (TBAF) under mild conditions and is generalizable for nitropyridines with different substitutions, indicating a potential role of 4-nitropyridine-2-sulfonyl fluoride in this context (Kuduk, Dipardo, & Bock, 2005).
Precursor for PET Tracer Synthesis
Gebhardt and Saluz (2012) synthesized a novel sulfonamide derivative for use as a precursor in fluoride chemistry, specifically for positron emission tomography (PET) tracer synthesis. This highlights the potential application of 4-nitropyridine-2-sulfonyl fluoride in advanced imaging techniques (Gebhardt & Saluz, 2012).
Antibacterial Activity
Sadlowski et al. (2018) discovered that aromatic sulfonyl fluorides with a nitro group, like 4-nitropyridine-2-sulfonyl fluoride, have significant antibacterial activity against drug-resistant pathogens, including MRSA and multidrug-resistant Acinetobacter baumannii. This suggests its potential use in developing new antibiotics (Sadlowski et al., 2018).
Development of Synthetic Methods
Xu et al. (2019) developed a method for synthesizing aliphatic sulfonyl fluorides, highlighting the growing interest in sulfonyl fluorides as reactive probes in chemical biology and molecular pharmacology. This points towards the utility of 4-nitropyridine-2-sulfonyl fluoride in various synthetic applications (Xu et al., 2019).
Carbonic Anhydrase Inhibitors
Supuran, Ilies, and Scozzafava (1998) investigated benzolamide-like derivatives with strong inhibitory effects on carbonic anhydrase isozymes, using compounds that could potentially involve 4-nitropyridine-2-sulfonyl fluoride. This indicates its possible role in the synthesis of inhibitors for medical applications (Supuran, Ilies, & Scozzafava, 1998).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that the compound can participate in various chemical reactions, such as the suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Biochemical Pathways
The compound can be involved in the synthesis of fluorinated pyridines , which are important synthetic intermediates for new pesticides and medicines.
Propriétés
IUPAC Name |
4-nitropyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXBFFICVHJOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2541909.png)

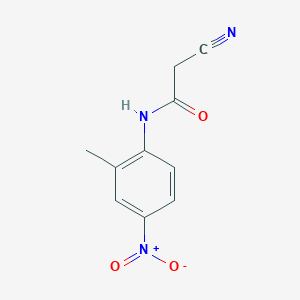
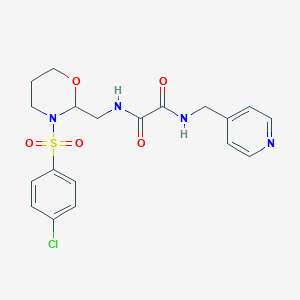
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)
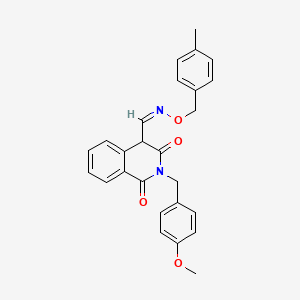
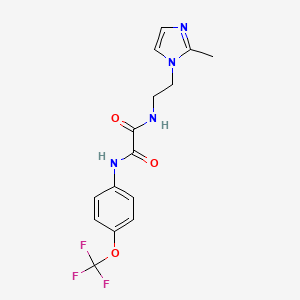

![(Z)-methyl 4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2541923.png)
![N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)
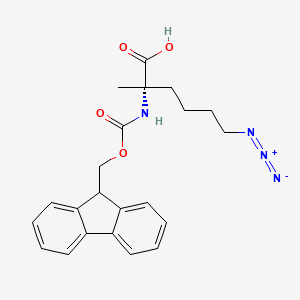
![6-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2541928.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2541929.png)
